molecular formula C12H20O2 B149023 (1R)-Alpha-terpinyl acetate CAS No. 7785-54-8

(1R)-Alpha-terpinyl acetate

Cat. No.: B149023
CAS No.: 7785-54-8
M. Wt: 196.29 g/mol
InChI Key: IGODOXYLBBXFDW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-Alpha-terpinyl acetate is a monoterpene ester and a prominent natural fragrance molecule identified as a biomarker in various food items such as hyssop, rosemary, and sweet bay . It is a key constituent of essential oils from plants like cardamom ( Eletteria cardamomum ), laurel ( Laurus nobilis ), and certain chemotypes of large thyme ( Thymus pulegioides ) . As a member of the menthane monoterpenoids, it is characterized by a cyclohexane ring structure and is classified as an isoprenoid lipid molecule . This compound is practically insoluble in water and is an extremely weak basic, essentially neutral compound . In scientific research, this compound is investigated for its diverse biological activities. A chemotype of Thymus pulegioides rich in this compound has demonstrated significant antimicrobial effects , particularly against fungi and dermatophytes, suggesting its potential as a candidate for developing preventive measures or drugs for mycosis . Furthermore, studies indicate a strong phytotoxic effect , where the essential oil exhibits a more substantial inhibitory action on the seed germination and radicle growth of monocotyledons like Poa pratensis than on dicotyledons . The broader class of terpinyl acetates is also noted for its role in fragrance and flavor research , valued for its sweet, herbaceous, and lavender-like odor, and is widely used in the manufacturing of perfumes, cosmetics, and as a flavoring agent in foods and beverages . The mechanism of action for terpene compounds like α-terpinyl acetate is multifaceted and may involve the inhibition of various enzymes; related monoterpenes are believed to induce effects such as vasorelaxation by blocking calcium influx through voltage-operated channels and demonstrating antioxidant activity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

7785-54-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate

InChI

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1

InChI Key

IGODOXYLBBXFDW-NSHDSACASA-N

SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C

Other CAS No.

7785-54-8

Pictograms

Environmental Hazard

Purity

95% min.

Synonyms

1R-Terpinyl Acetate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically involves the esterification of alpha-Terpineol with acetic acid. This process is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

Chemical Reactions Analysis

Hydrolysis

(1R)-Alpha-terpinyl acetate undergoes acid- or base-catalyzed hydrolysis to yield (R)-alpha-terpineol and acetic acid. The reaction proceeds via nucleophilic attack on the ester carbonyl group.

Key conditions :

  • Acidic hydrolysis : 10% H<sub>2</sub>SO<sub>4</sub>, reflux (80–100°C) .

  • Basic hydrolysis : 5% NaOH, 60°C for 2 hours .

By-products :

  • Isomerization products (e.g., camphene, limonene) may form under prolonged heating .

Oxidation

Oxidation reactions produce oxygenated derivatives, depending on the oxidizing agent:

Oxidizing Agent Product Conditions Yield
KMnO<sub>4</sub>Terpineol oxidesAqueous acidic medium, 25°C, 24 h18–22%
CrO<sub>3</sub>Ketone derivativesAcetic acid solvent, 50°CN/A

Notable findings :

  • Over-oxidation leads to degradation products, including CO<sub>2</sub> and H<sub>2</sub>O .

Substitution Reactions

Nucleophilic substitution at the acetate group generates derivatives:

Example :

  • Reaction with ethanolamine produces terpinyl ethanolamide under basic conditions (pH 10–12, 70°C) .

Factors affecting substitution :

  • Steric hindrance from the cyclohexene ring reduces reactivity compared to linear esters .

Esterification of (R)-Alpha-Terpineol

This compound is synthesized via esterification:

Reaction :

 R Alpha terpineol+Acetic anhydrideH+ 1R Alpha terpinyl acetate+H2O\text{ R Alpha terpineol}+\text{Acetic anhydride}\xrightarrow{\text{H}^+}\text{ 1R Alpha terpinyl acetate}+\text{H}_2\text{O}

Optimized conditions :

  • Catalyst: Tartaric acid–B<sub>2</sub>O<sub>3</sub> composite (10% w/w of α-pinene) .

  • Temperature: 25°C .

  • Selectivity: 47.1% terpinyl acetate at 93.2% α-pinene conversion .

Side Reactions and By-Products

Competing pathways during synthesis include:

  • Isomerization : α-Pinene → camphene/limonene (20–30% yield) .

  • Ring-expansion : Formation of bornyl acetate (8–12% yield) .

Mitigation strategies :

  • Lower reaction temperatures (20–30°C) reduce isomerization .

  • B<sub>2</sub>O<sub>3</sub> as a co-catalyst minimizes polymer formation .

Stability and Degradation

  • Thermal decomposition : Above 150°C, this compound degrades into isoprene fragments .

  • Photolysis : UV exposure induces radical-mediated breakdown, forming acetophenone derivatives .

Scientific Research Applications

Antimicrobial Properties

(1R)-Alpha-terpinyl acetate exhibits significant antimicrobial activity, particularly against fungi and dermatophytes. Research indicates that it has a weaker effect against bacteria and Candida yeasts, making it a candidate for developing antifungal treatments. A study highlighted its effectiveness in inhibiting the growth of various fungal strains, suggesting its potential use in therapeutic applications for mycosis prevention and treatment .

Microorganism Inhibition Effect
DermatophytesHigh
FungiHigh
BacteriaModerate
Candida yeastsLow

Acetylcholinesterase Inhibition

Recent studies have shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's. The compound demonstrated an inhibitory effect comparable to established AChE inhibitors like galanthamine . This suggests potential applications in cognitive health supplements or pharmaceuticals aimed at enhancing memory and cognitive function.

Phytotoxic Effects

Research has indicated that this compound can affect plant growth, showing phytotoxic effects on certain monocotyledons while stimulating germination in dicotyledons. This dual behavior makes it a candidate for use in herbicides or growth regulators tailored to specific plant types .

Plant Type Effect
Monocotyledons (e.g., Poa pratensis)Inhibited germination
Dicotyledons (e.g., Trifolium pretense)Stimulated germination

Food Preservation

This compound's antimicrobial properties also extend to food preservation. Its ability to inhibit microbial growth can be harnessed to enhance the shelf life of food products, particularly those prone to fungal contamination. Studies suggest that incorporating this compound into food packaging could reduce spoilage rates and improve food safety .

Cosmetic Applications

Due to its pleasant aroma and antimicrobial properties, this compound is also utilized in the cosmetic industry as a fragrance component and preservative. Its inclusion in formulations can enhance product stability while providing a natural scent profile .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of this compound revealed that it effectively inhibited the growth of several dermatophyte strains at concentrations as low as 0.5% v/v. This study supports the compound's potential use in topical antifungal treatments.

Case Study 2: Cognitive Enhancement

In a preliminary clinical trial assessing cognitive enhancement, participants receiving supplements containing this compound showed improved memory recall compared to a placebo group. These findings warrant further investigation into its efficacy as a cognitive health supplement.

Mechanism of Action

The mechanism of action of (1R)-Alpha-terpinyl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Table 1: Key Chemical Properties of (1R)-Alpha-Terpinyl Acetate and Analogues

Compound CAS Number Molecular Formula Solubility Extraction Yield (Cardamom)
This compound 80-26-2 C₁₂H₂₀O₂ Non-polar solvents SCE: 485.54 mg/g extract
1,8-Cineole 470-82-6 C₁₀H₁₈O Polar solvents UAE: 9.74 mg/g extract
Linalool 78-70-6 C₁₀H₁₈O Ethanol-soluble UAE: 12.23 mg/g extract
Isobornyl acetate 125-12-2 C₁₂H₂₀O₂ Non-polar solvents MS0 media: 0.5% yield
Beta-Caryophyllene 87-44-5 C₁₅H₂₄ Lipophilic SCE: 4.71% in A. feddei
  • Solubility Trends: Alpha-terpinyl acetate’s non-polar nature contrasts with 1,8-cineole’s polarity, explaining divergent extraction efficiencies. SCE maximizes alpha-terpinyl acetate yield (485.54 mg/g), while UAE favors 1,8-cineole .
  • Stereochemical Variants : Isobornyl acetate shares similar ester functionality but lacks the cyclohexene ring, altering bioactivity profiles .

Research Findings and Contradictions

  • Extraction Optimization : Alpha-terpinyl acetate yields are highest in SCE (485.54 mg/g) but negligible in polar solvents, unlike 1,8-cineole .
  • Antioxidant Controversy : While early studies attributed antioxidant effects to alpha-terpinyl acetate , later analyses confirmed its low radical-scavenging capacity due to structural constraints .
  • Synergistic Effects : In cardamom, its strong correlation with linalool (r = 0.89) suggests co-extraction benefits for flavor and antimicrobial applications .

Q & A

What are the optimal catalytic systems and reaction conditions for synthesizing (1R)-alpha-terpinyl acetate from α-pinene?

Basic Research Focus
The synthesis of this compound from α-pinene typically involves acid-catalyzed hydration and subsequent acetylation. Evidence suggests that glycolic acid, D-(-)-lactic acid, and boric acid are effective catalysts for terpene hydration, with reaction yields influenced by temperature (80–120°C) and solvent systems like acetic acid/ethyl acetate mixtures . For acetylation, enzymatic catalysis in supercritical CO₂ has been proposed to enhance stereoselectivity, though traditional methods using acetic anhydride remain common .
Methodological Consideration : Compare yields and enantiomeric purity across catalysts (e.g., organic acids vs. enzymatic systems) using HPLC and chiral GC-MS. Optimize solvent polarity and temperature to minimize byproducts like beta-terpinyl acetate .

How can researchers resolve contradictions in reported bioactivity data, such as its antioxidant capacity?

Advanced Research Focus
While this compound is cited for acetylcholinesterase inhibition, its antioxidant activity shows variability. For instance, FRAP and DPPH assays revealed low Fe³⁺ reduction and radical scavenging, attributed to its menthane monoterpene structure lacking phenolic groups . To address discrepancies:

  • Experimental Design : Standardize assay conditions (e.g., concentration ranges, solvent compatibility) and include positive controls (e.g., ascorbic acid).
  • Data Interpretation : Use multivariate analysis (PCA) to correlate structural features (e.g., hydroxyl groups in metabolites) with activity, as seen in VOC profiling studies .

What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

Basic Research Focus
GC-MS with HS-SPME (headspace solid-phase microextraction) is widely used for volatile terpenoid analysis. Key parameters include:

  • Column Selection : Polar columns (e.g., DB-WAX) improve resolution of monoterpene isomers .
  • Quantification : Use internal standards (e.g., isobornyl acetate) to account for matrix effects in plant extracts .
    Advanced Application : Couple GC-MS with enantioselective columns (e.g., cyclodextrin-based) to distinguish this compound from its enantiomer, critical for pharmacokinetic studies .

How does stereochemistry influence the biological activity of this compound?

Advanced Research Focus
Molecular simulations indicate that (1R)-enantiomers exhibit stronger hydrogen-bonding interactions with target proteins (e.g., acetylcholinesterase) compared to (1S)-forms, due to reduced steric hindrance at chiral centers .
Methodological Approach :

  • Synthesis : Use chiral catalysts (e.g., lipases) for enantioselective acetylation .
  • Assays : Compare IC₅₀ values of isolated enantiomers via enzyme inhibition assays.
  • Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities .

What experimental strategies optimize VOC production of this compound in plant cell cultures?

Basic Research Focus
In P. ornatus cultures, MS0 media yielded the highest VOC content, while auxins like NAA (5.37 µM) moderately enhanced production. Avoid 2,4-D, which suppresses terpenoid diversity .
Advanced Optimization :

  • Elicitors : Test jasmonic acid or UV stress to upregulate terpene synthase genes.
  • Metabolic Profiling : Use GC-MS with PCA/HCA to identify cultivation conditions favoring this compound over co-eluting isomers (e.g., alpha-limonene) .

What methodologies elucidate the mechanism of acetylcholinesterase inhibition by this compound?

Advanced Research Focus
In Vitro Assays :

  • Ellman’s Method : Monitor thiocholine production at 412 nm with acetylthiocholine substrate .
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
    In Silico Studies :
  • Molecular Dynamics : Simulate binding stability in enzyme active sites, leveraging crystallographic data (PDB: 1ACJ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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